molecular formula C10H10F2O2 B8728582 Ethyl 2,5-difluoro-4-methylbenzoate

Ethyl 2,5-difluoro-4-methylbenzoate

Cat. No. B8728582
M. Wt: 200.18 g/mol
InChI Key: HKERSWUYVJBMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,5-difluoro-4-methylbenzoate is a useful research compound. Its molecular formula is C10H10F2O2 and its molecular weight is 200.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2,5-difluoro-4-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,5-difluoro-4-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2,5-difluoro-4-methylbenzoate

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

ethyl 2,5-difluoro-4-methylbenzoate

InChI

InChI=1S/C10H10F2O2/c1-3-14-10(13)7-5-8(11)6(2)4-9(7)12/h4-5H,3H2,1-2H3

InChI Key

HKERSWUYVJBMTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)F)C)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2,5-difluoro-4-methylbenzoic acid (5 g, 2.904 mmol) in ethanol (100 mL) was added concentrated sulfuric acid (1 mL). The reaction mixture was stirred at reflux for 18 hours. LCMS showed complete consumption of starting material, so the solvents were removed in vacuo and the resulting residue redissolved in EtOAc (50 mL), and washed with saturated aqueous sodium bicarbonate. The organic layer was separated, and the aqueous layer extracted with EtOAc (2×50 mL). The combined organics were dried over sodium sulfate and evaporated to yield the title compound as a pale yellow oil (5.502 g, 95%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

To a solution of 2,5-difluoro-4-methylbenzoic acid (595 mg, 3.89 mmol) in ethanol (30 mL) was added a catalytic amount of thionyl chloride (2 drops). The reaction was stirred for 18 hours at 70° C., and cooled to room temperature. The solvent was removed in vacuo to afford the title compound as a clear oil (500 mg, 86%). No further purification undertaken.
Quantity
595 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
86%

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